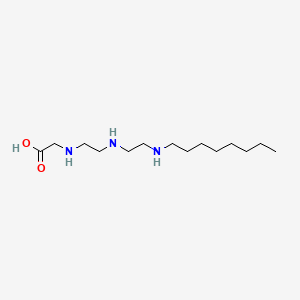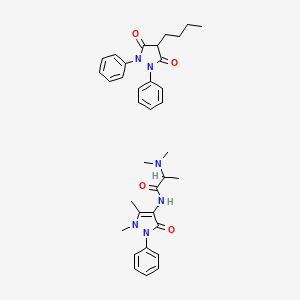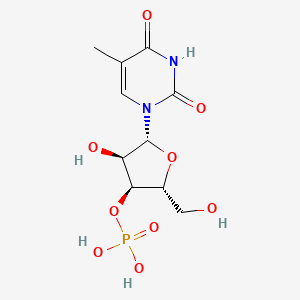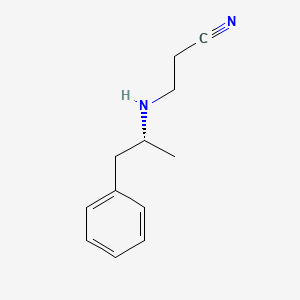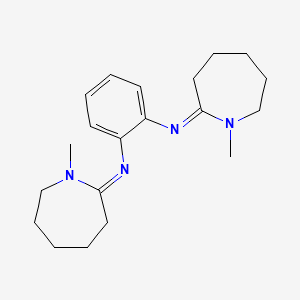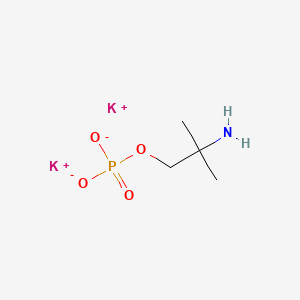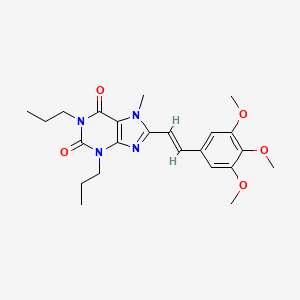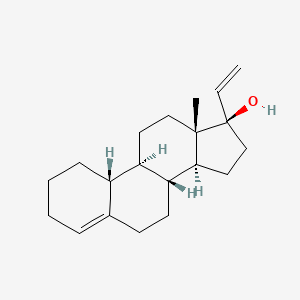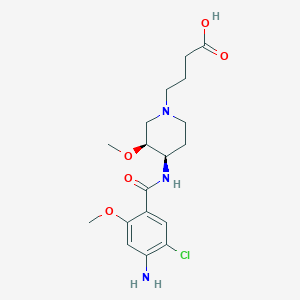
Naronapride metabolite M1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naronapride metabolite M1 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic processes that naronapride undergoes in the human body .
准备方法
The preparation of naronapride metabolite M1 involves the metabolic conversion of naronapride. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is facilitated by enzymes in the liver and other tissues.
化学反应分析
Naronapride metabolite M1 undergoes several types of chemical reactions:
Oxidation: The metabolite can undergo oxidation, particularly in the presence of cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The metabolite can undergo substitution reactions, particularly involving the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the metabolite .
科学研究应用
Naronapride metabolite M1 has several scientific research applications:
作用机制
The mechanism of action of naronapride metabolite M1 involves its interaction with serotonin 5-HT4 receptors. By binding to these receptors, the metabolite enhances gastrointestinal motility. The molecular targets involved include the serotonin receptors and the pathways associated with gastrointestinal motility .
相似化合物的比较
Naronapride metabolite M1 can be compared with other similar compounds such as:
ATI-7500: Another metabolite of naronapride with similar properties.
ATI-7400: Formed through further side-chain oxidation of ATI-7500.
ATI-7100: Another metabolite formed through the oxidation of ATI-7400.
This compound is unique due to its specific interaction with serotonin 5-HT4 receptors and its role in enhancing gastrointestinal motility .
属性
CAS 编号 |
1346751-90-3 |
|---|---|
分子式 |
C18H26ClN3O5 |
分子量 |
399.9 g/mol |
IUPAC 名称 |
4-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C18H26ClN3O5/c1-26-15-9-13(20)12(19)8-11(15)18(25)21-14-5-7-22(10-16(14)27-2)6-3-4-17(23)24/h8-9,14,16H,3-7,10,20H2,1-2H3,(H,21,25)(H,23,24)/t14-,16+/m1/s1 |
InChI 键 |
YJSHQGHIZXDNHW-ZBFHGGJFSA-N |
手性 SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |
规范 SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



